(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylphenol is a complex organic compound that combines the properties of both an acid and a phenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylphenol typically involves a multi-step process. One common method starts with the preparation of the butenedioic acid derivative, which is then reacted with a phenylsulfanylphenol precursor. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. Additionally, the use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylphenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The butenedioic acid moiety can be reduced to butanedioic acid.
Substitution: The phenylsulfanyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Butanedioic acid and related compounds.
Substitution: Various substituted phenylsulfanyl derivatives.
Scientific Research Applications
(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylphenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the butenedioic acid moiety can act as a chelating agent. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylphenol is unique due to its combination of an acid and a phenol within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile tool in both research and industrial applications.
Properties
CAS No. |
127906-39-2 |
---|---|
Molecular Formula |
C18H19NO5S |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylphenol |
InChI |
InChI=1S/C14H15NOS.C4H4O4/c1-15-10-11-4-2-3-5-14(11)17-13-8-6-12(16)7-9-13;5-3(6)1-2-4(7)8/h2-9,15-16H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
FUYYCUQOOXCTRF-WLHGVMLRSA-N |
Isomeric SMILES |
CNCC1=CC=CC=C1SC2=CC=C(C=C2)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CNCC1=CC=CC=C1SC2=CC=C(C=C2)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.